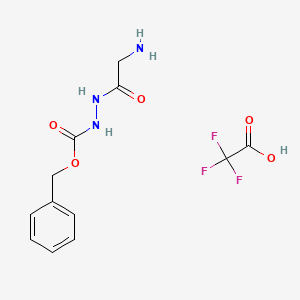

(Cbz-hydrazido)glycine trifluoroacetate salt

概要

説明

(Cbz-hydrazido)glycine trifluoroacetate salt, also known by its CAS number 19704-03-1, is a chemical compound with the molecular formula C12H14F3N3O5 and a molecular weight of 337.25 g/mol . It is primarily used for research and development purposes and is not intended for medicinal or household use .

Physical And Chemical Properties Analysis

The physical and chemical properties of (Cbz-hydrazido)glycine trifluoroacetate salt are not fully detailed in the available sources. The compound has a molecular weight of 337.25 g/mol . More specific properties such as melting point, boiling point, and solubility were not found in the available sources.科学的研究の応用

Prodrug Development

The application of (Cbz-hydrazido)glycine trifluoroacetate salt has been explored in the development of prodrugs. For instance, N-acyl-urea derivatives of carbamazepine (CBZ) were synthesized, resulting in N-glycyl-carbamazepine (N-Gly-CBZ), which acted as a water-soluble prodrug, converting to CBZ and glycine in vivo. This demonstrated the potential of (Cbz-hydrazido)glycine trifluoroacetate salt in improving the solubility and stability of pharmaceutical compounds (Hemenway et al., 2010).

Electrochemical Sensing

This chemical has also been used in the development of sensitive electrochemical sensors. For example, a sensor based on flake-like neodymium molybdate wrapped with multi-walled carbon nanotubes, incorporating (Cbz-hydrazido)glycine trifluoroacetate salt, was created for the detection of carbendazim, a pesticide. This highlights its potential in environmental monitoring and pesticide detection (Xie et al., 2019).

Enhancing Mass Spectrometry Sensitivity

Trifluoroacetic acid, a component of (Cbz-hydrazido)glycine trifluoroacetate salt, has been used in liquid chromatography-mass spectrometry (LC-MS) to improve peptide separation. The addition of glycine mitigates ion suppression and boosts mass spectrometry responses, which is crucial in biopharmaceutical characterization (Mao et al., 2020).

Enzyme Catalysis in Organic Solvents

In enzyme catalysis, the water activities of salt hydrate pairs, which include compounds related to (Cbz-hydrazido)glycine trifluoroacetate salt, were studied to understand their impact on enzymatic reactions in organic solvents. This research is significant for biotechnological applications where enzyme catalysis is key (Zacharis et al., 1997).

Microbial Deprotection

Studies have also been conducted on the microbial deprotection of N-carbobenzoxy-l-amino acids (Cbz-AA), which are closely related to (Cbz-hydrazido)glycine trifluoroacetate salt. This research has implications in organic synthesis and pharmaceutical manufacturing, where deprotection of protected amino acids is a critical step (Maurs et al., 2012).

作用機序

Target of Action

It is known that the compound is used in research and development .

Mode of Action

The (Cbz-hydrazido)glycine trifluoroacetate salt is a type of carbamate protecting group for amines . The carbamate protecting groups can be installed and removed under relatively mild conditions . The carboxybenzyl (Cbz) group, which is part of the (Cbz-hydrazido)glycine trifluoroacetate salt, can be removed using catalytic hydrogenation .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . The Cbz group is particularly important for peptide synthesis as it can be selectively removed under certain conditions without affecting other parts of the molecule .

Pharmacokinetics

It is known that the compound is used for research and development purposes .

Result of Action

The result of the action of (Cbz-hydrazido)glycine trifluoroacetate salt is the protection of amines during the synthesis of peptides . This protection allows for the selective removal of the Cbz group, enabling the synthesis of complex peptides .

Action Environment

The action of (Cbz-hydrazido)glycine trifluoroacetate salt can be influenced by various environmental factors. For instance, the removal of the Cbz group requires specific conditions, such as the presence of a catalyst . .

Safety and Hazards

Safety data sheets indicate that precautions should be taken when handling (Cbz-hydrazido)glycine trifluoroacetate salt. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .

将来の方向性

特性

IUPAC Name |

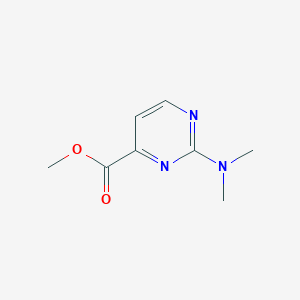

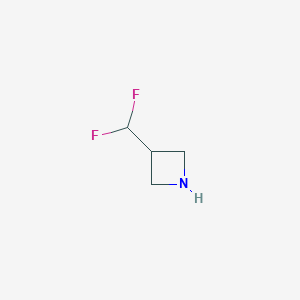

benzyl N-[(2-aminoacetyl)amino]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.C2HF3O2/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2,(H,12,14)(H,13,15);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWUIPUGRJNRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NNC(=O)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718537 | |

| Record name | Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19704-03-1 | |

| Record name | Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

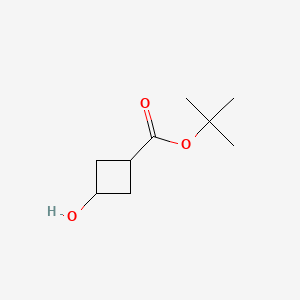

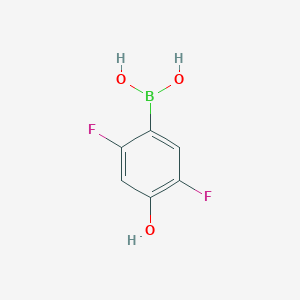

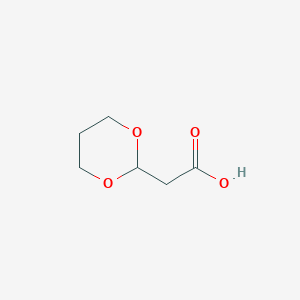

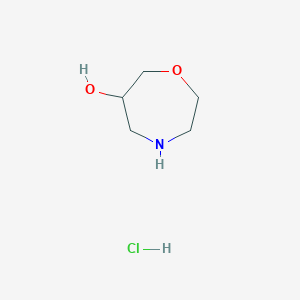

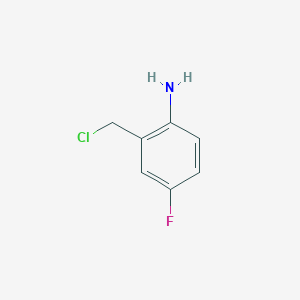

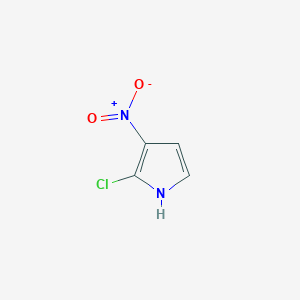

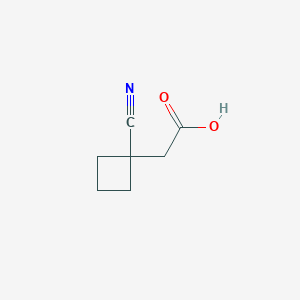

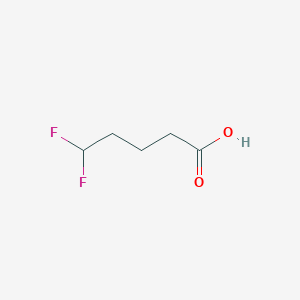

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

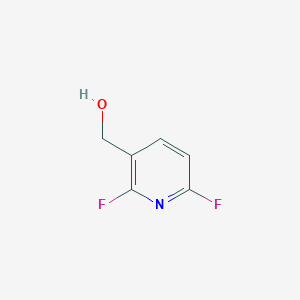

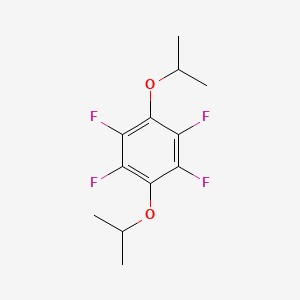

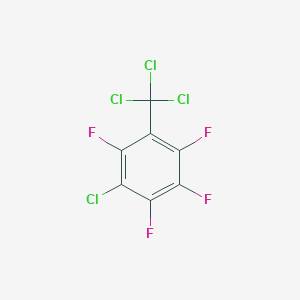

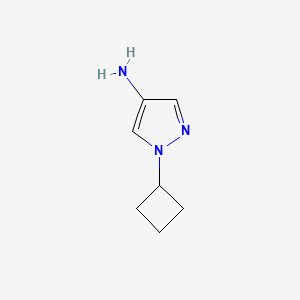

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。